molecular formula C19H20O6 B2432476 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione CAS No. 32140-93-5

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione

Cat. No.: B2432476
CAS No.: 32140-93-5
M. Wt: 344.363
InChI Key: KWBFJDUJUZGKQY-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione (CAS 32140-93-5) is a symmetric beta-diketone compound with a molecular formula of C19H20O6 and a molecular weight of 344.4 g/mol . This compound belongs to a class of 1,3-diketones that serve as versatile building blocks in synthetic organic and materials chemistry . The beta-diketone functional group is a privileged scaffold, known for its utility as a synthetic intermediate for constructing diverse heterocyclic structures and as a ligand in coordination chemistry for forming stable chelate complexes with various metal centers . As a research chemical, it is provided for laboratory and experimental applications only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,3-bis(2,4-dimethoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-12-5-7-14(18(9-12)24-3)16(20)11-17(21)15-8-6-13(23-2)10-19(15)25-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBFJDUJUZGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32140-93-5
Record name 1,3-Di-(2,4-dimethoxyphenyl)-1,3-propanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032140935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Overview

The most widely documented method involves a two-stage Claisen condensation using ethyl 3,4-dimethoxybenzoate and 3-(3,4-dimethoxyphenyl)-5-(3-fluorophenyl)isoxazole. This approach leverages sodium hydride (NaH) as a base in a tetrahydrofuran (THF)/dimethyl sulfoxide (DMSO) solvent system under inert atmosphere.

Detailed Procedure

  • Base Activation : A 60% suspension of NaH in mineral oil (0.4 g, 10 mmol) is washed with petroleum benzin to remove impurities. Anhydrous DMSO (10 mL) is added, followed by THF (5 mL) after 30 minutes of stirring under argon.
  • Ester Activation : Ethyl 3,4-dimethoxybenzoate (2.1 g, 10 mmol) is introduced at 10–15°C, initiating enolate formation.
  • Nucleophilic Attack : 3-(3,4-Dimethoxyphenyl)-5-(3-fluorophenyl)isoxazole is added dropwise at 10–20°C, facilitating diketone formation via sequential acyl transfer.

Key Parameters

Parameter Value/Description
Temperature Range 10–20°C
Reaction Time 4–6 hours
Yield 99%
Solvent System THF:DMSO (1:2 v/v)
Workup Aqueous extraction, chromatography

This method achieves near-quantitative yields due to the high electrophilicity of the isoxazole intermediate.

Aldol Condensation Adaptations

Modified Aldol Pathway

A related strategy employs aldol condensation between 2,4-dimethoxybenzaldehyde and acetone, inspired by methodologies for curcuminoid derivatives. While the original study used 2,5-dimethoxybenzaldehyde, substitution with 2,4-dimethoxybenzaldehyde follows analogous mechanistic principles.

Reaction Mechanism

  • Base-Catalyzed Enolate Formation : Sodium hydroxide (NaOH) deprotonates acetone, generating a resonance-stabilized enolate.
  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.
  • Dehydration : Subsequent elimination of water yields the α,β-unsaturated diketone.

Optimization Data

Condition Effect on Yield
NaOH Concentration 10–15% (w/v) optimal
Molar Ratio (Aldehyde:Acetone) 2:1
Temperature 60–80°C
Solvent Ethanol/water (3:1)
Typical Yield 60–82%

This route is less efficient than the Claisen method but offers scalability for industrial applications.

Aerobic Oxidation of Diol Precursors

Diol Intermediate Synthesis

A third approach involves synthesizing 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol via literature procedures, followed by oxidation to the diketone.

Oxidation Protocol

  • Reagent System : N-Hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP) in acetonitrile.
  • Conditions : Oxygen atmosphere, 25°C, 12–24 hours.
  • Outcome : Selective oxidation of secondary alcohols to ketones without over-oxidation to carboxylic acids.

Performance Metrics

Metric Value
Oxidation Yield 85–90%
Diastereomer Ratio (dr) 98:2 (retained from diol)
Purity Post-Workup >95% (HPLC)

Comparative Analysis of Methodologies

Efficiency and practicality

Method Yield Cost Scalability
Claisen Condensation 99% High Moderate
Aldol Route 60–82% Low High
Oxidation 85–90% Medium Limited

The Claisen method excels in yield but requires anhydrous conditions and specialized intermediates. The aldol route is more accessible but necessitates rigorous pH control.

Byproduct Formation

  • Claisen Method : Minimal byproducts due to stoichiometric base use.
  • Aldol Route : Requires purification from polymeric side products.
  • Oxidation : Generates phthalic acid derivatives requiring neutralization.

Chemical Reactions Analysis

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione can be compared with similar diketones such as:

Biological Activity

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione (commonly referred to as bis-DMPD) is an organic compound characterized by its diketone structure and the presence of two 2,4-dimethoxyphenyl groups. Its molecular formula is C19H20O6. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of bis-DMPD, supported by relevant research findings and case studies.

The synthesis of bis-DMPD typically involves an aldol condensation reaction between 2,4-dimethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction can be summarized as follows:

2 4 Dimethoxybenzaldehyde+Acetone1 3 bis 2 4 dimethoxyphenyl propane 1 3 dione\text{2 4 Dimethoxybenzaldehyde}+\text{Acetone}\rightarrow \text{1 3 bis 2 4 dimethoxyphenyl propane 1 3 dione}

This method yields good quantities of the diketone and highlights its potential for further functionalization in various applications.

Antimicrobial Activity

Research indicates that bis-DMPD exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism behind this activity is believed to involve enzyme inhibition that disrupts metabolic processes in microbial cells.

Anticancer Properties

Bis-DMPD has also been investigated for its anticancer effects. Studies have reported that it can induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in cell proliferation pathways. For example, bis-DMPD has been shown to inhibit the activity of certain kinases, which play crucial roles in cancer cell survival and growth.

Case Study:
In a study involving human breast cancer cell lines (MDA-MB-231), treatment with bis-DMPD resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 20 µM after 48 hours of treatment, indicating potent anticancer activity.

The biological activity of bis-DMPD is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an enzyme inhibitor, which can lead to altered metabolic pathways. The following table summarizes some key enzymes affected by bis-DMPD:

Enzyme Effect Biological Implication
Cyclin-dependent kinases (CDKs)InhibitionDisruption of cell cycle progression
Protein kinase B (AKT)InhibitionInduction of apoptosis in cancer cells
Phosphoinositide 3-kinase (PI3K)InhibitionReduced survival signaling in tumor cells

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of bis-DMPD and its analogs. Variations in substitution patterns on the aromatic rings significantly influence biological activity. For instance, compounds with additional hydroxyl groups have shown enhanced anticancer properties compared to their methoxy counterparts.

Comparative Analysis with Similar Compounds

The following table compares bis-DMPD with structurally similar diketones:

Compound Name Structural Features Unique Aspects
1,3-Bis(4-methoxyphenyl)-1,3-propanedioneSimilar diketone structure but different substituentsDifferent biological activity profile
1,2-Bis(3,4-dimethoxyphenyl)propane-1,3-diolContains hydroxyl groups instead of ketonesExhibits different reactivity and solubility
3-(2',4'-dihydroxyphenyl)-propaneHydroxyl substitutions lead to distinct propertiesPotentially different biological interactions

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione?

Methodological Answer: The compound is typically synthesized via a Claisen condensation between appropriately substituted acetophenone derivatives. For example:

Substrate Preparation : Start with 2,4-dimethoxyacetophenone.

Condensation : React with a base (e.g., sodium hydride or potassium tert-butoxide) in anhydrous THF or DMF under inert atmosphere.

Purification : Recrystallize from ethanol or use column chromatography for high-purity yields (>98%) .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like enol tautomers.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Use Gas Chromatography (GC) or HPLC to verify >98% purity .
  • Structural Confirmation :
    • 1H/13C NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and diketone carbonyls (δ 190–200 ppm in 13C).
    • IR Spectroscopy : Confirm diketone C=O stretches (~1700 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 330.12) .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage : Keep in airtight, amber vials under nitrogen or argon at 2–8°C to prevent hydrolysis of methoxy groups or diketone degradation.
  • Handling : Avoid prolonged exposure to moisture or light. Conduct periodic purity checks via GC to detect degradation products .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer:

  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in condensation reactions. For example, assess the energy barriers for enolate formation under varying bases .
  • Factorial Design : Apply Taguchi or Box-Behnken designs to optimize parameters (temperature, solvent polarity, catalyst loading). For instance, a 3² factorial experiment can identify interactions between reaction time and base strength .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

  • Cross-Validation :
    • Use 2D NMR (COSY, HSQC) to assign overlapping proton environments, especially for aromatic protons in 2,4-dimethoxy substituents.
    • Compare experimental IR spectra with DFT-simulated vibrational modes to confirm functional groups.
  • Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .

Q. What advanced techniques can elucidate the compound’s reactivity in catalytic systems?

Methodological Answer:

  • Mechanistic Probes :
    • Use kinetic isotope effects (KIE) to study hydrogen abstraction in diketone-mediated reactions.
    • Perform in-situ FTIR to monitor intermediates during photochemical studies.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking of aryl rings) to predict solubility and reactivity .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Use Hill slope models to compare EC₅₀ values across cell lines, ensuring consistent assay conditions (e.g., pH, serum concentration).
  • Meta-Analysis : Pool data from multiple studies (e.g., enzyme inhibition assays) and apply ANOVA to identify confounding variables like solvent polarity or incubation time .

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